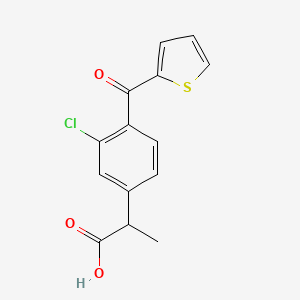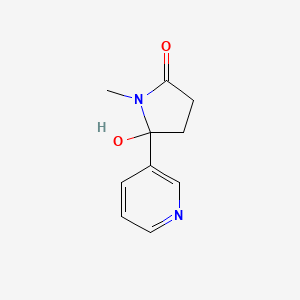
5-Hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one
Vue d'ensemble
Description
5-Hydroxy Pyrrolidinone is a nitrogen-containing heterocyclic compound. Its chemical formula is C10H12N2O2 . The pyrrolidine ring, which consists of five atoms, plays a crucial role in its structure. This scaffold is widely used by medicinal chemists due to its versatility and potential for obtaining biologically active compounds .
Synthesis Analysis
- Functionalization of Preformed Pyrrolidine Rings : Alternatively, preformed pyrrolidine rings (such as proline derivatives) can be functionalized to introduce the desired substituents .
Molecular Structure Analysis
- Hydroxy Group (OH) : Positioned at the 5-position of the pyridine ring, the hydroxy group influences the compound’s properties and interactions with biological targets .
Chemical Reactions Analysis
Applications De Recherche Scientifique
Biological Monitoring and Toxicokinetics
Research on related pyrrolidinone compounds, such as N-methyl-2-pyrrolidone (NMP), underscores their biological monitoring utility and toxicokinetics. For instance, Akesson and Jönsson (2000) demonstrated that 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), a metabolite of NMP, serves as an excellent biomarker for assessing exposure to NMP. The study highlighted the toxicokinetics of 5-HNMP in blood and urine following NMP exposure, establishing 5-HNMP's suitability for monitoring occupational exposure to NMP due to its plasma and urinary half-times, minimal risk of contamination during sampling, and close correlation with NMP exposure levels (Akesson & Jönsson, 2000).
Metabolism and Disposition
Investigations into the metabolism and disposition of novel compounds provide insight into their pharmacokinetics and potential therapeutic applications. For example, a study on BMS-690514, an inhibitor targeting growth factor receptors, detailed its extensive metabolism and disposition in humans, which could inform the metabolic pathways and excretion processes relevant to pyridin-3-ylpyrrolidin-2-one derivatives. The research found that BMS-690514 undergoes multiple oxidation reactions and direct glucuronidation, with excretion in both bile and urine, suggesting a well-absorbed and extensively metabolized profile in humans (Christopher et al., 2010).
Epigenetic Markers and Tumor Progression
The role of pyridine derivatives in epigenetic modifications and tumor progression is exemplified by research on 5-hydroxymethylcytosine (5-hmC). Larson et al. (2013) explored the loss of 5-hmC in melanoma compared to benign nevi, suggesting that similar compounds could influence epigenetic markers and contribute to tumor virulence and progression. This study substantiated the association of 5-hmC loss with dysplastic cytomorphologic features and tumor progression, supporting the classification of borderline lesions as biologically distinct melanocytic lesions (Larson et al., 2013).
Occupational Health and Safety
Research on the dermal and inhalational absorption of NMP highlights the importance of monitoring exposure to pyridine derivatives in occupational settings. Studies like those conducted by Bader et al. (2007) emphasize the significant contribution of dermal absorption from the vapor phase to the total uptake of such compounds, underlining the need for biomonitoring to ensure worker safety (Bader et al., 2007).
Propriétés
IUPAC Name |
5-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-12-9(13)4-5-10(12,14)8-3-2-6-11-7-8/h2-3,6-7,14H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNHNZGTKSWIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC1(C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866842 | |
| Record name | 5-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |
CAS RN |
61192-50-5 | |
| Record name | Pyrrolidin-2-one, 5-hydroxy-1-methyl-5-pyridin-3-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061192505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



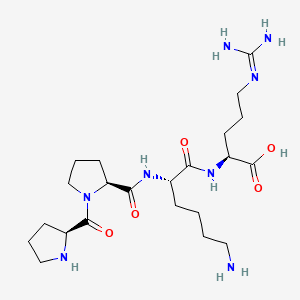
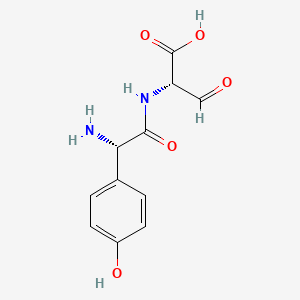
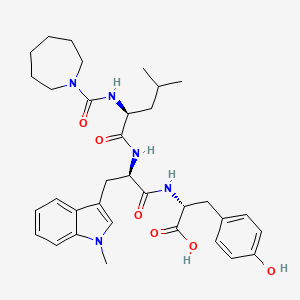
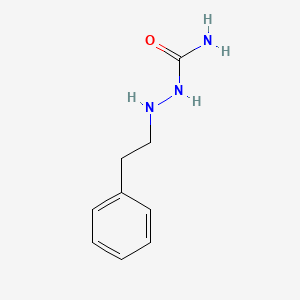
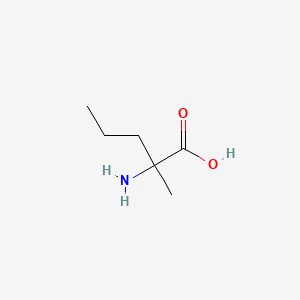
![Benzo[pqr]dinaphtho[8,1,2-bcd:2',1',8'-lmn]perylene](/img/structure/B1615718.png)
![Benzo[b]tellurophene](/img/structure/B1615719.png)

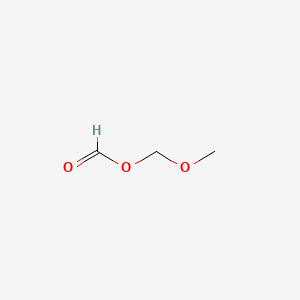
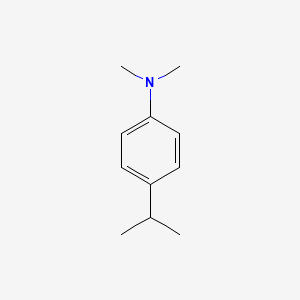
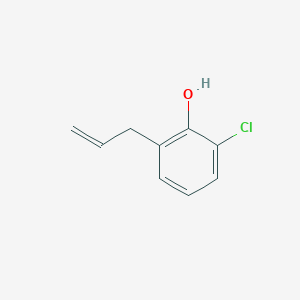
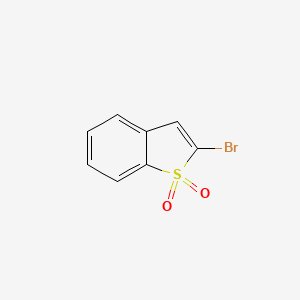
![Bis[(2-hydroxyethyl)ammonium] oxalate](/img/structure/B1615729.png)
